![molecular formula C6H10N4 B15334530 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its significant biological potential. It has been studied for its various pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine typically involves the formation of both triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid ester, followed by lactam cyclization to form the triazolopyrazine system . Another method includes the Cu-catalyzed intramolecular cyclization of amines with azides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes such as the intramolecular azide-alkyne cycloaddition, which can be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .
Applications De Recherche Scientifique
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine involves its interaction with specific molecular targets. For instance, as an inhibitor of β-secretase-1 (BACE-1), it interferes with the enzyme’s activity, which is crucial in the pathogenesis of Alzheimer’s disease . Additionally, its antiviral activity is attributed to its ability to modulate viral replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Known for its biological activities, including antiviral and antitumor properties.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and kinase inhibition.
Uniqueness
3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to inhibit β-secretase-1 and cytochrome Cyp8b1, along with its antiviral and antitumor properties, make it a compound of significant interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3 |
Clé InChI |
BYQUGLSPIPRJQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CNCCN2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
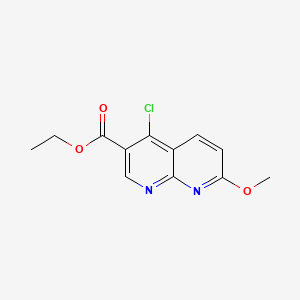
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
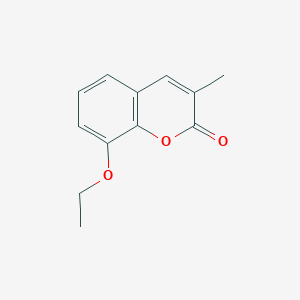
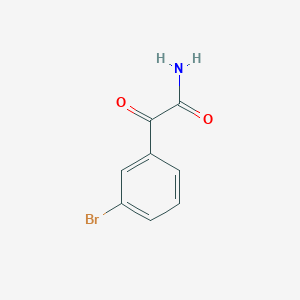
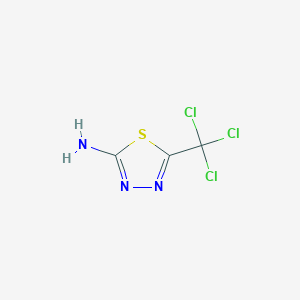
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
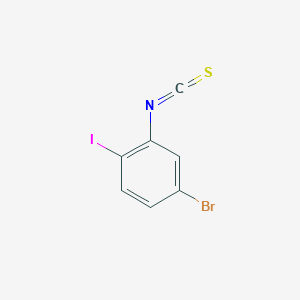
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
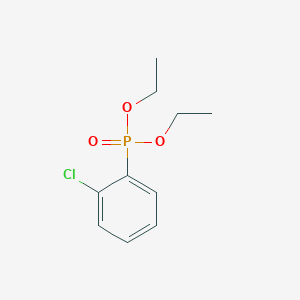
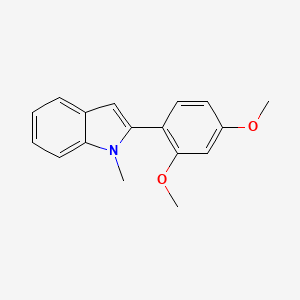
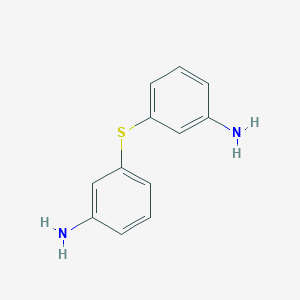
![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
